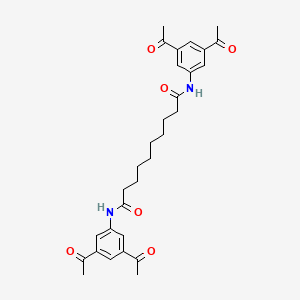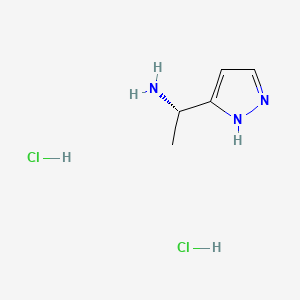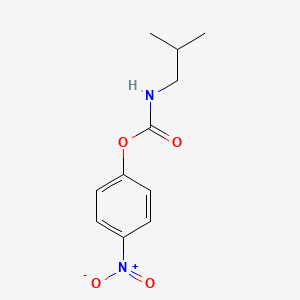
N,N'-bis(3,5-diacetylphenyl)decanediamide
Overview
Description
N,N'-bis(3,5-diacetylphenyl)decanediamide is a useful research compound. Its molecular formula is C30H36N2O6 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-bis(3,5-diacetylphenyl)decanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-bis(3,5-diacetylphenyl)decanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
N,N'-Bis(phloroacetophenone)-1,2-propanediamine, a compound structurally similar to N,N'-bis(3,5-diacetylphenyl)decanediamide, has been explored as a corrosion inhibitor for steel in acidic environments. It effectively inhibits corrosion by adsorbing on the metal surface, with efficiency increasing with concentration and decreasing with temperature. The compound acts as a mixed-type inhibitor, conforming to the Langmuir adsorption isotherm (Mohsenifar, Jafari, & Sayın, 2016).
Enantio-Differentiation
A study demonstrates the use of a structurally similar compound, (1S,2S)-N,N'-dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine, as a probe for distinguishing molecules with various functionalities. This technique aids in the accurate measurement of enantiomeric excess (Lakshmipriya, Chaudhari, & Suryaprakash, 2015).
Catalysis in Organic Reactions
N,N'-bis(3,5-dichloro-2-hydroxyacetophenone)-1,2-cyclohexanediamine, related to N,N'-bis(3,5-diacetylphenyl)decanediamide, has been used in forming complexes with vanadium for catalyzing the epoxidation of styrene. These complexes show potential in organic synthesis (Yaul, Pethe, Deshmukh, & Aswar, 2013).
Development of Semiconductors
Compounds like N,N'-bis(diphenylphosphino)benzylidene cyclohexane-1,2-diamine, structurally related to N,N'-bis(3,5-diacetylphenyl)decanediamide, have been studied for their potential in developing n-type semiconductors. These materials are key in creating organic field-effect transistors and nonvolatile memory elements (Facchetti et al., 2004).
Asymmetric Synthesis
Compounds similar to N,N'-bis(3,5-diacetylphenyl)decanediamide, like trans-RuIICl2 complexes with N,N‘-bis[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine ligands, are used in asymmetric transfer hydrogenation. This process is significant in the production of chiral compounds, which are vital in pharmaceutical synthesis (Gao, Ikariya, & Noyori, 1996).
Selectivity in Hydroformylation
N,N'-Bis[(diphenylphosphino)methyl]1,1'-biphenyl, resembling N,N'-bis(3,5-diacetylphenyl)decanediamide, has been investigated for improving selectivity in rhodium-catalyzed hydroformylation. This process is crucial in industrial applications for the production of aldehydes (Casey et al., 1992).
properties
IUPAC Name |
N,N'-bis(3,5-diacetylphenyl)decanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c1-19(33)23-13-24(20(2)34)16-27(15-23)31-29(37)11-9-7-5-6-8-10-12-30(38)32-28-17-25(21(3)35)14-26(18-28)22(4)36/h13-18H,5-12H2,1-4H3,(H,31,37)(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRZCMYOMFXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=O)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573877 | |
| Record name | N~1~,N~10~-Bis(3,5-diacetylphenyl)decanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3,5-diacetylphenyl)decanediamide | |
CAS RN |
169765-28-0 | |
| Record name | N~1~,N~10~-Bis(3,5-diacetylphenyl)decanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8244976.png)





![6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole](/img/structure/B8245029.png)




![Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate](/img/structure/B8245069.png)